tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate

PARP inhibition enantiomer resolution Niraparib synthesis

tert-Butyl (3S)-3-(4-bromophenyl)-piperidine-1-carboxylate is a chiral N-Boc protected piperidine derivative bearing a 4-bromophenyl substituent at the 3-position with defined (S) absolute configuration. This compound serves as a critical, stereochemically resolved intermediate in the synthesis of Niraparib (MK-4827), a clinically approved oral poly(ADP-ribose) polymerase (PARP) inhibitor indicated for BRCA-mutant tumors.

Molecular Formula C16H22BrNO2
Molecular Weight 340.261
CAS No. 1476776-55-2
Cat. No. B2550497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate
CAS1476776-55-2
Molecular FormulaC16H22BrNO2
Molecular Weight340.261
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3/t13-/m1/s1
InChIKeyWRSHWNCUNYWQBB-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (3S)-3-(4-bromophenyl)-piperidine-1-carboxylate (CAS 1476776-55-2): Procurement-Grade Overview


tert-Butyl (3S)-3-(4-bromophenyl)-piperidine-1-carboxylate is a chiral N-Boc protected piperidine derivative bearing a 4-bromophenyl substituent at the 3-position with defined (S) absolute configuration . This compound serves as a critical, stereochemically resolved intermediate in the synthesis of Niraparib (MK-4827), a clinically approved oral poly(ADP-ribose) polymerase (PARP) inhibitor indicated for BRCA-mutant tumors [1]. Its molecular formula is C₁₆H₂₂BrNO₂ with a molecular weight of 340.26 g·mol⁻¹, and commercial offerings typically meet a minimum purity of 98% (HPLC) .

Why the (S)-Enantiomer of tert-Butyl 3-(4-bromophenyl)-piperidine-1-carboxylate Cannot Be Replaced by Racemic or (R)-Forms


The (3S) stereochemistry at the piperidine ring is not a passive descriptor but a pharmacophoric determinant of downstream biological activity. Resolution of Niraparib into its constituent enantiomers reveals that the S-enantiomer (derived from the (3S)-intermediate) is 7.5-fold more potent in cellular PARylation inhibition (EC₅₀ 4.0 nM vs. 30 nM for the R-enantiomer) and 13.8-fold more potent in BRCA1-HeLa cytotoxicity (CC₅₀ 34 nM vs. 470 nM) [1]. The (R)-enantiomer of the target compound (CAS 2244064-26-2) is explicitly catalogued as Niraparib Impurity 65 and is used as a reference standard for analytical method validation and ANDA regulatory filings [2]. Consequently, substitution of the defined (S)-enantiomer with racemic tert-butyl 3-(4-bromophenyl)-piperidine-1-carboxylate (CAS 769944-73-2), the (R)-enantiomer, or the regioisomeric 4-substituted analog (CAS 769944-78-7) introduces either an inactive or an impurity-designated stereoisomer that compromises both synthetic fidelity and the regulatory compliance of the final active pharmaceutical ingredient. The quantitative evidence below establishes this compound as the only stereochemically appropriate starting material for the potent S-Niraparib pharmacophore.

Quantitative Differentiation Evidence for tert-Butyl (3S)-3-(4-bromophenyl)-piperidine-1-carboxylate in Scientific Procurement


Stereochemistry-Dependent Cellular Potency: The (S) vs. (R) Enantiomer Bridge

The (S) configuration of the piperidine 3-position, which is pre-installed in this compound, translates directly into the active S-enantiomer of Niraparib. In head-to-head cell-based assays, Niraparib S-enantiomer exhibits a PARylation EC₅₀ of 4.0 nM versus 30 nM for the R-enantiomer, and a BRCA1-HeLa CC₅₀ of 34 nM versus 470 nM [1]. The (R)-enantiomer of this intermediate (CAS 2244064-26-2) is designated as Niraparib Impurity 65 and is supplied for analytical reference, not as a productive synthetic intermediate [2].

PARP inhibition enantiomer resolution Niraparib synthesis

Enantiomeric Purity Specification: 99% ee vs. Routine Purity Metrics

Multiple commercial suppliers of this compound specify enantiomeric excess (ee) as a distinct quality metric beyond chemical purity. For the (S)-enantiomer (CAS 1476776-55-2), an ee of 99% (HPLC) is routinely achieved . In contrast, suppliers of the (R)-enantiomer (CAS 2244064-26-2) report ee values spanning a wider and lower range, such as 95-97%+ (HNMR/HPLC) and 95-99% ee . A 99% ee specification provides >99.5:0.5 enantiomer ratio, translating to <0.5% of the undesired (R)-impurity in the starting material.

chiral purity enantiomeric excess quality control

Specific Rotation as a Configurational Identity Check: [α] = −59.3°

The (S)-enantiomer of the title compound exhibits a specific optical rotation [α] of −59.3° (c = 0.01 g/mL, CHCl₃, 20 °C, 589 nm) . This value provides an orthogonal, instrument-accessible verification of stereochemical integrity independent of chiral HPLC. In contrast, the (R)-enantiomer (CAS 2244064-26-2) is expected to display a positive rotation of equal magnitude (predicted +59.3°), offering a rapid in-laboratory confirmation of enantiomeric identity upon receipt.

optical rotation stereochemical assignment identity verification

Commercial Purity Specification: ≥98% (HPLC) as Standard Offering

The target compound is routinely available at ≥98% purity (HPLC) from multiple established chemical suppliers including Fluorochem, ChemScene, and CymitQuimica . By comparison, the racemic form (CAS 769944-73-2) is typically offered at 95% purity from suppliers such as BOC Sciences and abcr , while the (R)-enantiomer is available at 97% (Apollo Scientific/CymitQuimica) . The 3-percentage-point purity differential between the (S)-enantiomer and the racemate represents a meaningful reduction in total organic impurities that can propagate through multi-step syntheses.

HPLC purity quality specification commercial sourcing

Regulatory Categorization: Active Intermediate vs. Impurity Standard

The (S)-enantiomer (CAS 1476776-55-2) is explicitly referenced as a productive Niraparib intermediate in multiple patent filings, including US Patent 11,629,137 (Tesaro, Inc., 2023) and Chinese patent CN-111333544-A, which describes its role as a key intermediate in the Niraparib synthetic route [1][2]. Conversely, the (R)-enantiomer (CAS 2244064-26-2) is classified and supplied as Niraparib Impurity 65, intended solely for analytical method development, method validation (AMV), and quality control applications for ANDA submissions [3]. This divergent regulatory categorization—intermediate vs. impurity—makes the (S)-enantiomer the only viable procurement choice for API synthesis.

regulatory compliance impurity profiling pharmaceutical intermediate

Hazard Profile Differentiation: GHS Classification for Safe Procurement and Handling

The (S)-enantiomer carries a GHS07 classification with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), accompanied by the signal word 'Warning' . The (R)-enantiomer (CAS 2244064-26-2) shares a similar hazard profile—Harmful/Irritant—as listed by Apollo Scientific . While the hazard classifications are comparable, the explicit documentation of these hazards for the (S)-enantiomer from suppliers such as Fluorochem ensures that institutional safety review boards and shipping compliance teams can reference a well-characterized, consistent hazard dataset when authorizing procurement, transport, and storage under HazMat regulations .

GHS classification safety data shipping compliance

Validated Application Scenarios for tert-Butyl (3S)-3-(4-bromophenyl)-piperidine-1-carboxylate Based on Quantitative Evidence


GMP Manufacturing of Niraparib Tosylate Active Pharmaceutical Ingredient (API)

As the patent-designated (S)-enantiomer intermediate for Niraparib synthesis, this compound is required as the single-enantiomer starting material in the convergent assembly of Niraparib tosylate. The 99% ee specification and ≥98% HPLC purity ensure that the resulting API meets ICH Q3A impurity thresholds for the (R)-stereoisomer, which is classified as Niraparib Impurity 65 [Section 3, Evidence Items 1-5]. Procurement of this enantiomerically defined intermediate is mandatory for ANDA and DMF filings referencing the innovator synthetic route [Section 3, Evidence Item 5].

Structure-Activity Relationship (SAR) Studies on PARP Inhibitor Pharmacophores

The quantitative potency differential between the S- and R-enantiomers of the derived Niraparib (PARylation EC₅₀: 4.0 nM vs. 30 nM; BRCA1-HeLa CC₅₀: 34 nM vs. 470 nM) [Section 3, Evidence Item 1] makes this compound an essential tool for medicinal chemistry groups exploring stereochemical determinants of PARP inhibitor binding. Using this defined (S)-intermediate eliminates stereochemical ambiguity and ensures that any observed SAR changes result from deliberate molecular modifications rather than enantiomeric contamination.

Analytical Method Development and Quality Control Reference Standard Sourcing

The well-characterized specific rotation ([α] = −59.3°) [Section 3, Evidence Item 3] and the availability of its (R)-enantiomer as a certified impurity standard (Impurity 65) [Section 3, Evidence Item 5] enable pharmaceutical QC laboratories to establish chiral HPLC methods for enantiomeric purity determination in reaction monitoring and final API release testing. The defined optical rotation provides a complementary identity check orthogonal to chromatographic methods.

Institutional Procurement with HazMat-Compliant Handling and Shipping

The explicitly documented GHS07 hazard classification (H302, H315, H319, H335; signal word 'Warning') [Section 3, Evidence Item 6] allows institutional procurement officers to pre-assess shipping class, storage requirements, and personal protective equipment needs before purchase authorization, minimizing administrative delays for research groups operating under institutional safety review board oversight.

Quote Request

Request a Quote for tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.